molecular formula C12H11BrN2O2S B1420840 Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1221791-57-6

Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B1420840
M. Wt: 327.2 g/mol
InChI Key: QUZNZDKGPANPJC-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1221791-57-6 . It has a molecular weight of 327.2 and its IUPAC name is methyl 3-amino-5-bromo-6-cyclopropylthieno [2,3-b]pyridine-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11BrN2O2S/c1-17-12(16)10-8(14)6-4-7(13)9(5-2-3-5)15-11(6)18-10/h4-5H,2-3,14H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, oxygen, and sulfur atoms, as well as the cyclopropyl and methyl groups.


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Tumor Cell Growth Inhibition

Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate has been studied for its potential in inhibiting tumor cell growth. Research by Queiroz et al. (2011) explored derivatives of this compound, examining their effects on cell cycle distribution and induction of apoptosis in human tumor cell lines. The study revealed that certain derivatives notably altered cell cycle distribution and induced apoptosis, highlighting their potential as antitumor agents (Queiroz et al., 2011).

Synthesis of Novel Derivatives

Research efforts have also focused on synthesizing new derivatives of this compound. Calhelha and Queiroz (2010) demonstrated the preparation of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates, showing the potential for creating various derivatives through different coupling processes. This synthesis paves the way for further exploration of its properties and potential applications (Calhelha & Queiroz, 2010).

Potential Anti-Inflammatory Applications

The compound has also been explored for its potential anti-inflammatory properties. Research by Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a structurally related molecule, based on its reported anti-inflammatory activity. This suggests a possibility for its derivatives, including methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate, to be used in anti-inflammatory applications (Moloney, 2001).

Applications in Photophysical Properties

The photophysical properties of derivatives of this compound have been investigated. Carvalho et al. (2013) studied the absorption and fluorescence of various derivatives, finding reasonable fluorescence quantum yields and solvatochromic behavior. These findings indicate potential applications in photophysical and photochemical fields (Carvalho et al., 2013).

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that the compound can cause harm if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-17-12(16)10-8(14)6-4-7(13)9(5-2-3-5)15-11(6)18-10/h4-5H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZNZDKGPANPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC(=C(N=C2S1)C3CC3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151135
Record name Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate

CAS RN

1221791-57-6
Record name Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
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Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
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Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate

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